molecular formula C20H17N5OS B2880232 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1226430-37-0

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B2880232
CAS RN: 1226430-37-0
M. Wt: 375.45
InChI Key: JCPDMLNKDKJEGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzimidazole and imidazothiazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and medicinal contexts . Imidazothiazoles are also a class of organic compounds known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives are often synthesized through reactions involving o-phenylenediamine . Similarly, imidazothiazoles can be synthesized through a variety of methods, including heterocyclization reactions .

Scientific Research Applications

Antioxidant Applications

Benzimidazole derivatives have been studied for their potential antioxidant properties. For instance, benzimidazole derivatives, including compounds with similar structural motifs, have been prepared and evaluated as antioxidants for base oil, showing their efficacy in improving oxidation stability (Basta et al., 2017)(Basta et al., 2017).

Anticancer Applications

Research has also explored benzimidazole derivatives for their anticancer properties. For example, new benzimidazole–thiazole derivatives have been synthesized and shown promising anticancer activity against cancer cell lines, highlighting their therapeutic potential (Nofal et al., 2014)(Nofal et al., 2014). Another study produced anticancer compounds with benzimidazole moieties, revealing marked antitumor activity and inhibition of Aurora A kinase and KSP (El-All et al., 2015)(El-All et al., 2015).

Antibacterial Applications

The synthesis and evaluation of benzimidazole derivatives for antibacterial activity have also been a significant area of research. Some studies have synthesized benzimidazole-based compounds and tested them for antibacterial properties, showing considerable activity against various bacteria strains (Gullapelli et al., 2014)(Gullapelli et al., 2014). This highlights the potential of such compounds in developing new antibacterial agents.

Antiviral Applications

Benzimidazole derivatives have also been explored for their antiviral capabilities. For instance, compounds structurally related to benzimidazoles have been designed and tested as antirhinovirus agents, showing strong activity and highlighting the potential for treating viral infections (Hamdouchi et al., 1999)(Hamdouchi et al., 1999).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(12-25-13-21-16-6-1-2-7-18(16)25)22-15-5-3-4-14(10-15)17-11-24-8-9-27-20(24)23-17/h1-7,10-11,13H,8-9,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDMLNKDKJEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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